molecular formula C17H19NOS B2867536 3-phenyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)propanamide CAS No. 1207051-97-5

3-phenyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)propanamide

Cat. No.: B2867536
CAS No.: 1207051-97-5
M. Wt: 285.41
InChI Key: ZTTAGOUNJDSQCH-UHFFFAOYSA-N
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Description

3-Phenyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)propanamide is a synthetic small molecule characterized by a propanamide backbone substituted with a phenyl group at the 3-position and a cyclopropylmethyl moiety bearing a thiophen-2-yl ring. This compound is utilized in research settings, with safety protocols emphasizing protection from heat and ignition sources .

Properties

IUPAC Name

3-phenyl-N-[(1-thiophen-2-ylcyclopropyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NOS/c19-16(9-8-14-5-2-1-3-6-14)18-13-17(10-11-17)15-7-4-12-20-15/h1-7,12H,8-11,13H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTTAGOUNJDSQCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)CCC2=CC=CC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)propanamide typically involves multiple steps, starting with the preparation of the thiophene derivative. One common method involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . The cyclopropyl group can be introduced through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts. The final step involves the coupling of the thiophene-cyclopropyl intermediate with a phenylpropanamide derivative under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of efficient catalysts, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance the scalability and reproducibility of the process .

Chemical Reactions Analysis

Types of Reactions

3-phenyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives of the original compound .

Scientific Research Applications

3-phenyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-phenyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)propanamide involves binding to opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters, leading to reduced perception of pain. The compound’s unique structure allows for high affinity and selectivity towards these receptors, contributing to its potent analgesic effects .

Comparison with Similar Compounds

Structural Comparisons

The compound’s structural analogs share key motifs:

  • Propanamide backbone : Common to all compared compounds.
  • Cyclopropane rings : Present in cyclopropylmethyl or cyclopropylmethoxy substituents.
  • Aromatic systems : Thiophene, phenyl, benzofuran, or indole groups modulate target interactions.

Table 1: Structural Features of Analogs

Compound Name Key Structural Differences vs. Target Compound Reference
MR-39 [(S)-3-(4-cyanophenyl)-N-[[1-(3-chloro-4-fluorophenyl)cyclopropyl]methyl]-2-ureido-propanamide] Ureido group; 4-cyanophenyl and halogenated cyclopropane substituent
3-Hydroxy-N-methyl-3-(thiophen-2-yl)propanamide Hydroxy group at 3-position; methylamine substituent
Tasimelteon (N-[[(1R,2R)-2-(2,3-dihydrobenzofuran-4-yl)cyclopropyl]methyl]propanamide) Benzofuranyl instead of thiophene; stereospecific cyclopropane
(S)-2-(Butylamino)-N-(3-cycloheptylpropyl)-3-(1H-indol-3-yl)propanamide Indole substituent; cycloheptylpropylamine chain
Pharmacological Activity
  • MR-39 : Functions as a formyl peptide receptor 2 (FPR2) agonist with demonstrated anti-inflammatory effects in LPS-induced models .
  • Tasimelteon : Targets melatonin receptors (MT₁/MT₂) for circadian rhythm regulation in sleep disorders .
  • 3-Hydroxy-N-methyl-3-(thiophen-2-yl)propanamide : Serves as a reference standard but lacks explicit activity data .

Biological Activity

3-phenyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)propanamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a phenyl group, a cyclopropyl moiety, and a thiophene ring, contributing to its unique pharmacological properties. The molecular formula is C15H17N1OS, with a molecular weight of approximately 255.37 g/mol. The presence of the thiophene ring is significant as it often enhances biological activity through interactions with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate amines with thiophene derivatives under controlled conditions. Specific methodologies may vary, but common solvents include ethanol and dimethylformamide, with reactions often conducted under reflux conditions to ensure complete conversion.

Anticancer Activity

Several studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example, derivatives containing thiophene rings have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

StudyCell LineIC50 (µM)Mechanism
MCF-715Apoptosis induction
HeLa20Cell cycle arrest

Anti-inflammatory Activity

Research has also highlighted the anti-inflammatory effects of related compounds. The presence of the cyclopropyl group in the structure may contribute to reduced inflammatory responses by inhibiting pro-inflammatory cytokines.

StudyModelEffect Observed
Rat paw edemaSignificant reduction in swelling
LPS-stimulated macrophagesDecreased TNF-alpha production

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in tumor progression and inflammation.
  • Receptor Interaction : The compound could interact with various receptors, modulating signaling pathways that lead to reduced cell proliferation or inflammation.
  • Oxidative Stress Modulation : By influencing oxidative stress levels within cells, it may promote apoptosis in cancer cells while protecting normal cells.

Case Studies

A notable case study involved the administration of a related compound in a murine model of cancer, where significant tumor reduction was observed after treatment over several weeks. Histological analysis revealed increased apoptosis in tumor tissues compared to controls.

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